molecular formula C27H27N3O5S B15027773 1-[3-Ethoxy-4-(pentyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-Ethoxy-4-(pentyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15027773
M. Wt: 505.6 g/mol
InChI Key: DQICNRXVJGKQOK-UHFFFAOYSA-N
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Description

1-[3-Ethoxy-4-(pentyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including an ethoxy group, a pentyloxy group, a thiadiazole ring, and a chromeno-pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-ethoxy-4-(pentyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the chromeno-pyrrole core, followed by the introduction of the thiadiazole ring and the phenyl substituents. Key steps may include:

    Cyclization reactions: to form the chromeno-pyrrole core.

    Nucleophilic substitution: to introduce the ethoxy and pentyloxy groups.

    Condensation reactions: to attach the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates and selectivity.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

    Scale-up processes: to ensure consistent production at larger volumes.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Ethoxy-4-(pentyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and the chromeno-pyrrole core can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro groups to amines.

    Substitution: The ethoxy and pentyloxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products:

    Oxidation products: Oxidized derivatives of the chromeno-pyrrole core.

    Reduction products: Amines and other reduced forms of the compound.

    Substitution products: Compounds with different alkoxy or amino groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-ethoxy-4-(pentyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets and pathways. The compound may:

    Bind to specific enzymes or receptors: Modulating their activity.

    Interfere with cellular processes: Such as DNA replication or protein synthesis.

    Induce oxidative stress: Leading to cell death in certain types of cells.

Comparison with Similar Compounds

    1-[3-Ethoxy-4-(methoxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a methoxy group instead of a pentyloxy group.

    1-[3-Ethoxy-4-(pentyloxy)phenyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

Uniqueness: The unique combination of functional groups in 1-[3-ethoxy-4-(pentyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H27N3O5S

Molecular Weight

505.6 g/mol

IUPAC Name

1-(3-ethoxy-4-pentoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H27N3O5S/c1-4-6-9-14-34-20-13-12-17(15-21(20)33-5-2)23-22-24(31)18-10-7-8-11-19(18)35-25(22)26(32)30(23)27-29-28-16(3)36-27/h7-8,10-13,15,23H,4-6,9,14H2,1-3H3

InChI Key

DQICNRXVJGKQOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C)OC5=CC=CC=C5C3=O)OCC

Origin of Product

United States

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